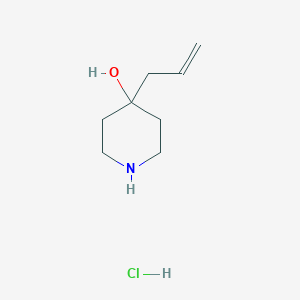

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride

CAS No.: 2094519-70-5

Cat. No.: VC5159347

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094519-70-5 |

|---|---|

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 177.67 |

| IUPAC Name | 4-prop-2-enylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h2,9-10H,1,3-7H2;1H |

| Standard InChI Key | AAMOVSJXHZDXFF-UHFFFAOYSA-N |

| SMILES | C=CCC1(CCNCC1)O.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(prop-2-en-1-yl)piperidin-4-ol hydrochloride, reflects its bicyclic structure: a six-membered piperidine ring with an allyl group (-CH₂CHCH₂) and a hydroxyl group (-OH) attached to the same carbon. Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt, which stabilizes the molecule through ionic interactions .

Key Structural Features:

-

Piperidine Core: A saturated six-membered ring with one nitrogen atom.

-

Allyl Substituent: Introduces unsaturation (C=C bond), enabling conjugation and participation in cycloaddition reactions.

-

Hydroxyl Group: Enhances polarity and hydrogen-bonding capacity.

The molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. Its SMILES notation is Cl.OC1(CCNCC1)CC=C, and the InChIKey is ZLDJNBSUBVIDJR-UHFFFAOYSA-N .

| Property | Value (Analogous Compounds) | Source |

|---|---|---|

| Melting Point | 245–248°C (hexahydropyridine HCl) | |

| Solubility | High in polar solvents (water, methanol) | |

| Stability | Hygroscopic; stable under inert conditions |

The allyl group’s electron-rich double bond contributes to reactivity in click chemistry and Michael additions, while the hydroxyl group facilitates hydrogen bonding in crystal packing .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves two stages: (1) allylation of piperidin-4-ol and (2) hydrochloride salt formation.

Allylation of Piperidin-4-ol

Piperidin-4-ol reacts with allyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux:

The reaction proceeds via nucleophilic substitution, with the hydroxyl group deprotonated to form an alkoxide intermediate that attacks the allyl bromide.

Salt Formation

Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt:

Crystallization from ethanol/diethyl ether mixtures produces high-purity crystals .

Reactivity and Functionalization

Allyl Group Reactivity

The allyl substituent participates in key transformations:

-

Cycloadditions: Diels-Alder reactions with dienophiles.

-

Oxidation: Epoxidation of the double bond using m-CPBA.

-

Hydrohalogenation: HCl addition across the double bond to form chlorinated derivatives.

Hydroxyl Group Modifications

The tertiary alcohol undergoes:

-

Esterification: Reaction with acyl chlorides to form esters.

-

Etherification: Alkylation with alkyl halides under basic conditions .

Applications in Pharmaceutical Chemistry

Building Block for Drug Discovery

Piperidine hydrochlorides are widely used in synthesizing bioactive molecules. For example:

-

Antipsychotics: Piperidine motifs are common in dopamine receptor ligands.

-

Anticancer Agents: Allyl groups enable conjugation with targeting moieties .

Case Study: Analogous Compounds

The propargyl derivative 4-(prop-2-yn-1-yl)piperidin-4-ol hydrochloride (EVT-1718360) demonstrates anticonvulsant activity in preclinical models, highlighting the therapeutic potential of substituted piperidines.

Future Directions

Computational Modeling

Density functional theory (DFT) studies could optimize reaction pathways and predict biological activity. For instance, the Hammett equation may correlate substituent effects with reactivity.

Bioconjugation Strategies

Exploiting the allyl group for bioorthogonal chemistry (e.g., tetrazine ligation) could enable targeted drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume